molecular formula C22H24N2O8S2 B1667959 (Z-Cys-OH)2 CAS No. 6968-11-2

(Z-Cys-OH)2

Cat. No.: B1667959
CAS No.: 6968-11-2
M. Wt: 508.6 g/mol
InChI Key: PTRQEEVKHMDMCF-UHFFFAOYSA-N
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Description

(Z-Cys-OH)2, also known as Di-Z-L-cystine, is a derivative of the amino acid cysteine. This compound is characterized by the presence of two cysteine molecules linked via a disulfide bond, with each cysteine molecule protected by a benzyloxycarbonyl (Z) group. The compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group of cysteine during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z-Cys-OH)2 typically involves the protection of the thiol group of cysteine with a benzyloxycarbonyl (Z) group. The process begins with the reaction of cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of Z-cysteine. Subsequently, two molecules of Z-cysteine are oxidized to form the disulfide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the product. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z-Cys-OH)2 undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in this compound can be reduced to form two molecules of Z-cysteine.

    Reduction: The compound can be oxidized further to form sulfonic acids.

    Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic conditions to yield free cysteine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or other strong acids.

Major Products Formed

    Oxidation: Z-cysteine.

    Reduction: Sulfonic acids.

    Substitution: Free cysteine.

Scientific Research Applications

(Z-Cys-OH)2 has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis as a protecting group for cysteine.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive peptides.

    Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.

Mechanism of Action

The primary mechanism of action of (Z-Cys-OH)2 involves the protection of the thiol group of cysteine. The benzyloxycarbonyl (Z) group prevents unwanted reactions of the thiol group during peptide synthesis. The disulfide bond in this compound can be reduced to yield two molecules of Z-cysteine, which can then participate in further chemical reactions. The compound’s ability to protect the thiol group and form disulfide bonds makes it valuable in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-Cys-OH: Another cysteine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-Cys-OH: A cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Ac-Cys-OH: A cysteine derivative with an acetyl (Ac) protecting group.

Uniqueness

(Z-Cys-OH)2 is unique due to its benzyloxycarbonyl (Z) protecting group, which provides stability and ease of removal under specific conditions. The disulfide bond in this compound also allows for the formation of complex disulfide-rich peptides, making it particularly useful in peptide and protein chemistry.

Properties

IUPAC Name

3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQEEVKHMDMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989832
Record name N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-11-2
Record name N,N'-Dibenzyloxycarbonyl-L-cystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968112
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Record name NSC154939
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88480
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Record name N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine
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Record name N,N'-dibenzyloxycarbonyl-L-cystine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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